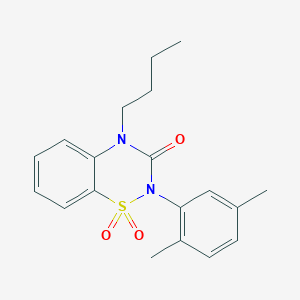![molecular formula C15H17N7 B15122137 4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine](/img/structure/B15122137.png)
4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine is a complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-aminopyridine and a suitable aldehyde or ketone can form the imidazo[1,2-b]pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistent product quality .
化学反应分析
Types of Reactions
4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
科学研究应用
4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anti-cancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. This compound can inhibit the activity of certain enzymes, leading to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis . For example, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in multiple myeloma .
相似化合物的比较
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activity.
Pyridazine derivatives: These compounds also contain a pyridazine ring and have various biological activities.
Uniqueness
4-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications .
属性
分子式 |
C15H17N7 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC 名称 |
6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C15H17N7/c1-12-10-15(18-11-17-12)21-8-6-20(7-9-21)14-3-2-13-16-4-5-22(13)19-14/h2-5,10-11H,6-9H2,1H3 |
InChI 键 |
PZRMOSGUDXQPDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN4C=CN=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B15122054.png)

![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B15122063.png)
![7-Methoxy-3-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122065.png)
![3-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15122069.png)
![N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122074.png)
![1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B15122084.png)
![1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}ethyl)-1H-1,2,3-triazole](/img/structure/B15122088.png)
![5-(butylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B15122092.png)
![N-ethyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15122109.png)
![5-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B15122115.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15122116.png)
![4-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15122120.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B15122134.png)
